Maltose hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

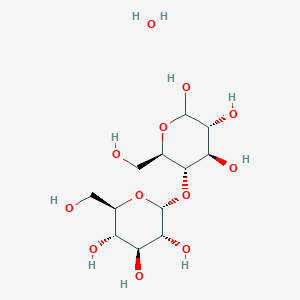

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

360.31 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |

InChI Key |

WSVLPVUVIUVCRA-LEHKWIQMSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Maltose Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of maltose (B56501) hydrate (B1144303). The information is presented to support research, scientific analysis, and drug development activities where maltose hydrate may be utilized as an excipient or a key component.

Chemical Structure and Isomerism

Maltose, a disaccharide, is composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] In its crystalline form, it often exists as a monohydrate, with one molecule of water associated with each maltose molecule.[2] The systematic IUPAC name for the most common form of this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate.[3]

Maltose exhibits anomerism at the C1 carbon of the reducing glucose unit, resulting in two diastereomers: α-maltose and β-maltose.[1] These anomers can interconvert in aqueous solution, a phenomenon known as mutarotation, leading to an equilibrium mixture.[1][4]

Physicochemical Properties

The key physicochemical properties of maltose and its monohydrate form are summarized in the tables below. These quantitative data are essential for various applications, including formulation development and analytical testing.

Table 1: General Physicochemical Properties of Maltose Monohydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [2] |

| Molecular Weight | 360.31 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 102-103 °C | [2][7] |

| Taste | Sweet (approximately 30% that of sucrose) | [6] |

Table 2: Solubility of Maltose Monohydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 10 | ~63.4 - 66.8 | [8] |

| 20 | Soluble (50 mg/mL mentioned as a preparation concentration) | [2] |

| General | Very soluble in water | [6] |

Table 3: Optical Rotation of Maltose Anomers

| Anomer | Specific Rotation [α]D²⁰ | Reference(s) |

| α-maltose | +168° | [9] |

| β-maltose | +112° | [9] |

| Equilibrium Mixture | +136° | [9] |

| Monohydrate (equilibrium) | +130.4° | [2][7] |

Experimental Protocols

The following sections outline generalized experimental protocols for determining key physicochemical properties of this compound. These protocols are based on standard laboratory methods for organic compounds and should be adapted and validated for specific experimental conditions.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[10][11][12]

Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[13] If the melting point is unknown, perform a rapid preliminary run to determine an approximate range.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

-

Replicate: Perform the determination at least twice with fresh samples.[13]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a solid in a solvent.[14]

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of maltose using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

-

Calculation: Calculate the solubility based on the measured concentration in the saturated solution, typically expressed as g/100 mL.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[15][16]

Protocol Overview:

-

Crystal Growth: Grow high-quality single crystals of this compound of a suitable size (typically 0.1-0.3 mm).[17] Slow cooling or slow evaporation of a saturated solution are common methods.

-

Crystal Mounting: Select a well-formed crystal without visible defects and mount it on a goniometer head.[17]

-

Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.[15]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using computational methods and refine the atomic positions to obtain a final, accurate model.

Metabolic Pathway

In humans, maltose is hydrolyzed into two molecules of glucose by the enzyme maltase, which is present in the small intestine.[1][8] The resulting glucose is then absorbed and enters the glycolysis pathway for energy production or is stored as glycogen.[1]

References

- 1. Maltose - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Maltase - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biobasic-asia.com [biobasic-asia.com]

- 6. Maltose | 69-79-4 [chemicalbook.com]

- 7. Maltose [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved All monosaccharides exhibit mutarotation, the | Chegg.com [chegg.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of maltose (B56501) monohydrate (C₁₂H₂₂O₁₁·H₂O). Maltose, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is a critical excipient in the pharmaceutical industry and a subject of interest in food science and biotechnology.[1] Its utility in applications such as stabilizing therapeutic proteins, particularly in intravenous immunoglobulin (IVIG) solutions, and serving as a parenteral supplement of sugar for diabetics, stems directly from its unique chemical and physical characteristics.[1][2] This document consolidates key quantitative data, details common experimental protocols for its characterization, and illustrates its functional relationships through logical diagrams.

Core Physicochemical Properties

The fundamental properties of maltose monohydrate are summarized below. These parameters are crucial for formulation development, quality control, and understanding its behavior in various systems.

General and Physical Properties

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O | [1][3] |

| Molecular Weight | 360.31 g/mol | [1][3][4] |

| Appearance | White crystalline powder or crystals | [3][5][6] |

| Density | 1.54 g/cm³ 1.518 g/cm³ at 20 °C | [5] [7] |

| Bulk Density | ~320 kg/m ³ | [7][8] |

| Water Content | 4.5% - 6.5% | [9] |

Thermal and Optical Properties

| Property | Value | References |

| Melting Point | 102-103 °C 119-121 °C 130 °C | [1][3][5][10] [11] [2] |

| Specific Rotation [α]D | +140.7° (c=10, H₂O) +130.4° ± 1.3° (c=4, H₂O, 20°C) +135° to +139° (10%, water) | [5] [1][12] [13] |

| Glass Transition (Tg) | 72.6 - 75.9 °C (at 0% RH) Note: Tg is highly dependent on relative humidity. | [14][15] |

Solubility and Solution Properties

| Property | Value | References |

| Solubility in Water | 1.080 g/mL (20 °C) 470.2 g/L 180 g/L (20 °C) | [5] [8][13] [2] |

| Solubility in Alcohol | Slightly soluble | [10][12] |

| pH (aqueous solution) | 5.0 - 7.0 (180 g/L, 25 °C) 4.5 - 6.0 (50 g/L, 20 °C) 4.0 - 5.5 (10% solution) | [8] [13] [16] |

Key Experimental Protocols

Accurate characterization of maltose monohydrate relies on standardized analytical methods. This section details the methodologies for several key experiments.

Assay and Impurity Profiling by HPLC (USP-NF Method)

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying maltose and related sugar impurities. The United States Pharmacopeia-National Formulary (USP-NF) outlines a specific method for this analysis.[8][12][16]

Objective: To determine the purity of maltose monohydrate and quantify impurities such as glucose and maltotriose (B133400).

Methodology:

-

System Preparation:

-

Column: Utilize a column packed with L58 material (strong cation-exchange resin with calcium ions), typically 7.8-mm × 30-cm.[17]

-

Mobile Phase: Use degassed, high-purity water.[16]

-

Flow Rate: Adjust the flow rate (e.g., ~0.35 mL/min) to achieve the required system suitability.[17]

-

Temperature Control: Maintain the column at 80 ± 2°C and the detector at 40°C.[17]

-

Detector: Use a Refractive Index (RI) detector.

-

-

System Suitability:

-

Prepare a "Resolution Solution" containing maltotriose, maltose, and glucose at approximately 10 mg/g each in water.[16]

-

Inject the solution. The resolution between the maltotriose and maltose peaks must be not less than 1.6.[17]

-

The relative retention times are approximately 0.9 for maltotriose, 1.0 for maltose, and 1.2 for glucose.[16]

-

-

Standard and Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate Reference Standard (RS) in water to a concentration of about 10 mg/g.[16]

-

Sample (Assay) Preparation: Accurately weigh and dissolve approximately 0.10 g of the maltose sample in water and dilute to a final weight of about 10 g.[16]

-

-

Procedure:

-

Inject equal volumes (e.g., 20 µL) of the Standard and Assay preparations into the chromatograph.[16]

-

Record the chromatograms and measure the peak area responses for the major peaks.

-

Calculate the percentage of maltose in the sample on an anhydrous basis, comparing the sample peak response to the standard peak response.

-

Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and decomposition profiles.

Objective: To measure the melting point, dehydration temperature, and glass transition temperature (Tg) of maltose monohydrate.

Methodology:

-

Sample Preparation:

-

Instrument Setup (DSC for Melting Point/Tg):

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge gas.[19]

-

Record the differential heat flow as a function of temperature.

-

-

Instrument Setup (TGA for Dehydration):

-

Place the prepared sample pan onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[20]

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

DSC: The melting point is identified as the peak temperature of the endothermic event. The glass transition (Tg) is observed as a step change in the heat capacity baseline.[21]

-

TGA: The dehydration of the monohydrate is observed as a distinct weight loss step. The temperature range of this step corresponds to the dehydration event, and the percentage weight loss should correspond to the theoretical water content (~5.0%).

-

Solubility Determination

Objective: To determine the saturation solubility of maltose monohydrate in water at a specific temperature.

Methodology:

-

Preparation:

-

Measure a precise volume of purified water (e.g., 100 mL) into a temperature-controlled vessel equipped with a stirrer.[22]

-

Allow the water to equilibrate to the desired temperature (e.g., 20°C).

-

-

Procedure:

-

Add a pre-weighed amount of maltose monohydrate to the water while stirring continuously.[23]

-

Continue to add small, known increments of maltose monohydrate.

-

Allow sufficient time between additions for the solid to dissolve completely.

-

The saturation point is reached when a small amount of solid material remains undissolved for an extended period (e.g., 30 minutes), indicating a saturated solution.[23]

-

-

Calculation:

-

Sum the total mass of maltose monohydrate that dissolved in the known volume of water.

-

Express the solubility in units such as g/100 mL or g/L.

-

Visualizing Core Concepts and Processes

Applications in Drug Development

The physicochemical properties of maltose monohydrate make it a valuable excipient in pharmaceutical formulations, particularly for biologics.

-

Protein Stabilization: Maltose is widely used to prevent the aggregation of proteins, such as immunoglobulins in IVIG solutions.[2] It achieves this through mechanisms like preferential exclusion and vitrification.[3][5] In the preferential exclusion model, maltose is expelled from the protein's surface, which enhances the hydration of the protein and thermodynamically favors the compact, native state.[11]

-

Vitrification: During lyophilization (freeze-drying), maltose forms a glassy, amorphous matrix.[3] This high-viscosity glass immobilizes the protein, preventing unfolding and degradation by restricting molecular mobility. The high glass transition temperature (Tg) of maltose is beneficial for the long-term storage stability of dried protein products.[3]

-

Tonicity Agent: It can be used in parenteral formulations to adjust the tonicity of the solution.

-

Sweetener and Filler: In oral dosage forms, it serves as a mild sweetener and a filler or binder in tablets.[24] Its non-toxic and readily metabolized nature makes it a safe choice for these applications.[1]

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. The detection of lactose and maltose by means of methylamine - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. How Sugars Protect Dry Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. shodex.com [shodex.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.chalmers.se [research.chalmers.se]

- 12. shodexhplc.com [shodexhplc.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. Alfred Wöhlk - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

- 17. scribd.com [scribd.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. Understanding Differential Scanning Calorimetry (DSC) in Food Analysis • Food Safety Institute [foodsafety.institute]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. quora.com [quora.com]

- 24. etamu.edu [etamu.edu]

Maltose Hydrate: A Comprehensive Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of excipients and active pharmaceutical ingredients is paramount. Maltose (B56501), a disaccharide, is a key carbohydrate used in various formulations. This guide provides an in-depth overview of the chemical identifiers of maltose hydrate, specifically its CAS number and molecular weight, alongside related physicochemical properties.

Physicochemical Properties of Maltose Forms

Maltose can exist in two primary forms: monohydrate and anhydrous. The presence of a water molecule in the monohydrate form results in distinct CAS numbers and molecular weights, which are critical for accurate documentation and formulation calculations. The table below summarizes these key identifiers.

| Property | Maltose Monohydrate | Anhydrous Maltose |

| CAS Number | 6363-53-7[1][2][3][4][5] | 69-79-4[6][7][8] |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O[1][2][3] | C₁₂H₂₂O₁₁[6][7][8][9] |

| Molecular Weight | 360.31 g/mol [1][5][6][10] | 342.30 g/mol [6][7][8][9] |

| Synonyms | D-(+)-Maltose monohydrate, 4-O-α-D-glucopyranosyl-D-glucose monohydrate, Maltobiose monohydrate[3][5][6] | Malt sugar, Maltobiose, 4-O-α-D-glucopyranosyl-D-glucose[6][7] |

Maltose in Biological Systems: Signaling and Transport

Maltose plays a significant role in various biological processes, particularly in microbial metabolism where it serves as a carbon source. The uptake and metabolism of maltose in many bacteria are governed by specific transport and enzymatic pathways. A simplified representation of the maltose transport system in Escherichia coli is depicted below. This system is a classic example of an ABC (ATP-binding cassette) transporter.

Experimental Protocol: Quantification of Maltose by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of maltose in various matrices is crucial for quality control and research. HPLC is a widely used and reliable method for this purpose.

Objective: To determine the concentration of maltose in a sample.

Materials and Reagents:

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., an amino-based column)

-

Maltose monohydrate reference standard (USP grade)[11]

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Sample containing maltose

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh a known amount of maltose monohydrate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample in the mobile phase. If necessary, perform serial dilutions to bring the maltose concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Carbohydrate analysis column

-

Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index (RI) detector

-

Injection Volume: 20 µL

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Analysis:

-

Record the peak areas of the maltose peak for both the standards and the sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the maltose standards.

-

Determine the concentration of maltose in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. D-Maltose monohydrate | 6363-53-7 | OM06621 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. phexcom.com [phexcom.com]

- 7. Maltose | 69-79-4 [chemicalbook.com]

- 8. Maltose [webbook.nist.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmacompass.com [pharmacompass.com]

The Intricate Dance of Water and Sugar: A Technical Guide to the Mechanism of Maltose Hydrate Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the formation of maltose (B56501) hydrates. Understanding this phenomenon is critical in various scientific and industrial fields, particularly in drug development and formulation, where the hydration state of excipients like maltose can significantly impact product stability, bioavailability, and manufacturing processes. This document provides a comprehensive overview of the structural, thermodynamic, and kinetic aspects of maltose hydrate (B1144303) formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Fundamental Mechanism: An Interaction Driven by Hydrogen Bonding

Maltose, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is inherently hygroscopic, readily attracting and absorbing moisture from its surroundings.[1] The formation of maltose hydrate is primarily a consequence of the strong affinity between the polar hydroxyl (-OH) groups on the maltose molecule and water molecules.[1] This interaction leads to the incorporation of water molecules into the maltose crystal lattice, forming a stable crystalline hydrate.[1]

The process can be conceptualized in the following stages:

-

Surface Adsorption: Water molecules from the environment initially adsorb onto the surface of anhydrous maltose crystals.

-

Hydrogen Bond Formation: The adsorbed water molecules form hydrogen bonds with the surface hydroxyl groups of the maltose molecules.[1]

-

Lattice Integration: Driven by these favorable energetic interactions, water molecules penetrate the crystal lattice, becoming an integral part of the crystal structure. This integration causes a rearrangement of the maltose molecules to accommodate the water, leading to the formation of a new, hydrated crystalline phase.[1]

The most common and well-characterized hydrate of maltose is β-maltose monohydrate , containing one molecule of water for every molecule of maltose.[2] The stability of this hydrate is attributed to an extensive network of hydrogen bonds that holds the water molecule and the two glucose residues together.[2]

Structural Insights: The Architecture of Maltose Monohydrate

The precise arrangement of atoms and the intricate network of hydrogen bonds within the maltose monohydrate crystal have been elucidated through X-ray and neutron diffraction studies.[2] Neutron diffraction, in particular, provides highly accurate positions of hydrogen atoms, offering a detailed picture of the hydrogen bonding network.

A key feature of the β-maltose monohydrate crystal structure is the presence of an intramolecular hydrogen bond between the O(2') hydroxyl group of one glucose residue and the O(3) hydroxyl group of the other.[3] The single water molecule acts as both a hydrogen bond donor and acceptor, bridging different maltose molecules and contributing significantly to the stability of the crystal lattice.

Quantitative Data on this compound

The formation and stability of this compound are governed by thermodynamic and kinetic parameters. The following tables summarize key quantitative data gathered from various studies.

Table 1: Physicochemical Properties of Maltose and its Monohydrate

| Property | Anhydrous Maltose | Maltose Monohydrate | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁·H₂O | [4] |

| Molecular Weight ( g/mol ) | 342.30 | 360.31 | [4][5] |

| Melting Point (°C) | 160-165 | 102-103 | [4] |

| Solubility in Water ( g/100 mL at 20°C) | ~108 | Data varies, form dependent | [6] |

| Density (g/cm³) | 1.54 | - | [4] |

Table 2: Thermodynamic and Kinetic Data for Maltose Hydration/Dehydration

| Parameter | Value | Conditions | Reference(s) |

| Enthalpy of Hydrolysis (ΔH°) | -4.02 ± 0.15 kJ/mol | 298.15 K | [7] |

| Gibbs Free Energy of Hydrolysis (ΔG°) | ≤ -15.5 kJ/mol | 298.15 K | [7] |

| Activation Energy of Dehydration (Ea) | 364.9 ± 49.8 kJ/mol | Non-isothermal, TGA | |

| Constant Pressure Heat Capacity (Cp,solid) | 434.7 J/mol·K | 300 K | [8] |

Table 3: Solubility of Maltose Monohydrate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g Water) | Reference(s) |

| 10 | ~63.4 - 66.8 | [9] |

| 20 | ~108 (form not specified) | [6] |

| 30.5 | - | [10] |

Experimental Protocols for Studying this compound Formation

A variety of analytical techniques are employed to investigate the mechanism of this compound formation. Below are detailed methodologies for key experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is crucial for determining the temperatures and enthalpies of phase transitions, such as dehydration and melting.

Objective: To determine the dehydration temperature and enthalpy of maltose monohydrate.

Methodology (DSC):

-

Sample Preparation: Accurately weigh 5-7 mg of maltose monohydrate into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 30-40 mL/min.

-

Heating Program: Heat the sample from a sub-ambient temperature (e.g., 30°C) to a temperature above the expected dehydration and melting points (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[11] Multiple heating rates can be used for kinetic studies.

-

Data Analysis: The endothermic peak on the DSC thermogram corresponds to the dehydration of the monohydrate. The area under this peak is integrated to calculate the enthalpy of dehydration.

Methodology (TGA):

-

Sample Preparation: Accurately weigh a sample of maltose monohydrate into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas.

-

Heating Program: Heat the sample at a constant rate while continuously monitoring its weight.

-

Data Analysis: The weight loss corresponding to the loss of one water molecule per maltose molecule confirms the stoichiometry of the hydrate and provides the temperature range of dehydration.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the molecular interactions and changes in the chemical environment of the water and maltose molecules upon hydration.

Objective: To identify the vibrational modes associated with the water of hydration and to monitor the dehydration process.

Methodology (FTIR):

-

Sample Preparation: Prepare a solid sample of maltose monohydrate as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands. The O-H stretching and bending vibrations of the water of hydration will be prominent. Changes in the "fingerprint" region (1500-800 cm⁻¹) can indicate changes in the conformation of the maltose molecule upon hydration. For dehydration studies, spectra can be recorded as a function of temperature.

X-ray and Neutron Diffraction

These techniques are the gold standard for determining the crystal structure of this compound at the atomic level.

Objective: To determine the crystal lattice parameters and the precise atomic coordinates, including hydrogen atoms, in maltose monohydrate.

Methodology (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow single crystals of maltose monohydrate of suitable size and quality.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map and build a model of the molecule. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Molecular Dynamics and Kinetics of Hydration

The formation of this compound is a dynamic process involving nucleation and crystal growth. Molecular dynamics simulations provide a computational lens to view these processes at the molecular level.

Molecular Dynamics Simulations

MD simulations model the interactions between maltose and water molecules over time, providing insights into the hydration shell structure and the dynamics of water molecules around the sugar. Studies have shown that maltose influences the hydrogen-bonding network of the surrounding water, leading to a more ordered structure in the hydration shell.

Kinetics of Crystallization

The kinetics of this compound formation from a supersaturated solution or by moisture absorption involves two main steps: nucleation (the formation of stable crystalline nuclei) and crystal growth. The rate of these processes is influenced by factors such as temperature, supersaturation, and the presence of impurities.

Experimental Approach to Determine Nucleation Rate:

-

Prepare Supersaturated Solutions: Prepare maltose solutions of known supersaturation at a specific temperature.

-

Induction Time Measurement: Monitor the time required for the first appearance of crystals (induction time) in a series of replicate experiments.

-

Data Analysis: Use classical nucleation theory to relate the induction time to the nucleation rate.

Conclusion

The formation of this compound is a complex interplay of thermodynamics, kinetics, and molecular interactions. The stability of the hydrate is rooted in the extensive hydrogen-bonding network within its crystal structure. A thorough understanding of this mechanism, supported by robust experimental data and computational modeling, is paramount for professionals in fields where the physical properties and stability of maltose are of critical importance. This guide provides a foundational framework for further investigation and application of this knowledge in research and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co-operative intramolecular hydrogen bonding in glucose and maltose - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Maltose Structure: Formula, Properties, Production and Uses of C12H22O11 | CollegeSearch [collegesearch.in]

- 5. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Maltose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Maltose [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. "An Equilibrium Phase Diagram for the Glucose-Cellobiose-Water System a" by Firoz R. Mistry and Stanley M. Barnett [digitalcommons.uri.edu]

- 11. qualitest.ae [qualitest.ae]

An In-Depth Technical Guide to the Anhydrous and Monohydrate Forms of Maltose in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and monohydrate forms of maltose (B56501), offering critical data and methodologies to aid in their application in research and pharmaceutical development. Understanding the distinct physicochemical properties of these two forms is paramount for optimizing formulation strategies, ensuring product stability, and controlling performance.

Core Properties: A Quantitative Comparison

The selection between anhydrous and monohydrate maltose hinges on their distinct physical and chemical characteristics. The following table summarizes key quantitative data for easy comparison.

| Property | Anhydrous Maltose | Maltose Monohydrate | Citation(s) |

| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁·H₂O | [1] |

| Molecular Weight ( g/mol ) | 342.30 | 360.31 | [1] |

| Melting Point (°C) | 160 - 165 | 102 - 103 | [2][3] |

| Water Content (%) | ≤ 1.5 | 4.5 - 6.5 | [4] |

| pH (10% w/v aqueous solution) | 3.7 - 4.7 | 4.0 - 5.5 | [4] |

| Density (g/cm³) | 1.54 | Not readily available | [3] |

| Solubility in Water ( g/100 mL at 20°C) | ~108 | Very soluble | [5][6] |

| Glass Transition Temperature (Tg) of amorphous form (°C) | ~87-92 (at 0% RH) | Not applicable (crystalline) | [7][8] |

| Hygroscopicity | More hygroscopic than the monohydrate form.[9] | Less hygroscopic than the anhydrous form.[9] | [9][10] |

Key Experimental Protocols

Accurate characterization of anhydrous and monohydrate maltose is essential for their effective use. Below are detailed methodologies for key analytical techniques.

Water Content Determination by Karl Fischer Titration (USP <921> Method I)

This method is used to determine the water content of both maltose forms.

Principle: The titrimetric determination of water is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer.

Apparatus:

-

Automatic Karl Fischer Titrator (Volumetric or Coulometric)

-

Titration vessel

-

Burette

-

Stirrer

Reagents:

-

Karl Fischer Reagent (standardized)

-

Anhydrous Methanol (B129727) (or other suitable solvent)

-

Water standard for standardization

Procedure:

-

Add a suitable volume of anhydrous methanol to the titration vessel to cover the electrodes.

-

Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

-

Accurately weigh a suitable amount of the maltose sample (anhydrous or monohydrate) and quickly transfer it to the titration vessel.

-

Stir to dissolve the sample completely.

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

Record the volume of titrant consumed.

-

Calculate the water content (in %) using the following formula:

Where:

-

V = Volume of Karl Fischer reagent consumed (mL)

-

F = Water equivalence factor of the Karl Fischer reagent (mg/mL)

-

W = Weight of the sample (mg)

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study thermal transitions.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetic pans

-

Crimper

Procedure:

-

Accurately weigh 2-5 mg of the maltose sample into an aluminum pan.

-

Seal the pan using a crimper. For the monohydrate form, a hermetic pan with a pinhole may be used to allow for the escape of water vapor.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event. For the monohydrate, an initial endotherm corresponding to dehydration will be observed prior to the melting of the anhydrous form.

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to quantify the loss of water upon heating.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pan (e.g., platinum or alumina)

Procedure:

-

Accurately weigh 5-10 mg of the maltose sample into the TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a controlled atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature.

-

The percentage of weight loss corresponding to the dehydration of the monohydrate can be determined from the TGA curve.

Identification and Assay by High-Performance Liquid Chromatography (HPLC) (based on USP)

This method is used to identify and quantify maltose.[6][11]

Apparatus:

-

High-Performance Liquid Chromatograph

-

Refractive Index (RI) Detector

-

Column: L58 packing (e.g., SUGAR KS-801, 8.0 mm x 300 mm)[11]

-

Data acquisition system

Chromatographic Conditions:

-

Mobile Phase: Degassed water[7]

-

Flow Rate: 0.35 mL/min[11]

-

Detector Temperature: 40°C[6]

-

Injection Volume: 20 µL[7]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve USP Maltose Monohydrate RS in water to obtain a solution with a known concentration of about 10 mg/mL.[7]

-

Sample Preparation: Accurately weigh and dissolve the maltose sample in water to obtain a solution with a concentration of about 10 mg/mL.[7]

-

System Suitability: Inject a resolution solution containing maltotriose (B133400), maltose, and glucose. The resolution between maltotriose and maltose should be not less than 1.6.[7]

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Identification: The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram.[7]

-

Assay: Calculate the percentage of maltose in the sample on an anhydrous basis using the peak areas from the chromatograms of the standard and sample solutions and the water content determined by Karl Fischer titration.[7]

Tablet Dissolution Testing (based on USP <711>)

This protocol is a general guideline for assessing the dissolution of tablets formulated with either maltose form as an excipient.

Apparatus:

-

USP Apparatus 1 (Basket) or 2 (Paddle)

-

Dissolution vessels

-

Water bath maintained at 37 ± 0.5°C

-

UV-Vis Spectrophotometer or HPLC system for analysis

Dissolution Medium:

-

Typically 900 mL of an aqueous medium (e.g., water, 0.1 N HCl, or phosphate (B84403) buffer) as specified for the drug product.

Procedure:

-

Place the specified volume of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.

-

Place one tablet in each apparatus (basket or vessel).

-

Immediately operate the apparatus at the specified rotation speed (e.g., 50 or 75 RPM for the paddle apparatus).

-

At specified time points, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle/basket, not less than 1 cm from the vessel wall.

-

Filter the samples immediately.

-

Analyze the filtered samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the percentage of API dissolved at each time point.

Signaling Pathways and Experimental Workflows

The choice between anhydrous and monohydrate maltose can be influenced by their role in biological systems or their performance in experimental workflows.

Glucose-Induced Inactivation of Maltose Permease in Saccharomyces cerevisiae

In yeast, the presence of glucose triggers signaling pathways that lead to the inactivation of transporters for other sugars, such as maltose. This ensures that the preferred carbon source, glucose, is metabolized first. The form of maltose (anhydrous or monohydrate) does not fundamentally alter this pathway, as it is the maltose molecule itself that is recognized and transported.

MalT-Dependent Activation of the Maltose Regulon in E. coli

In Escherichia coli, the presence of maltotriose (a product of starch breakdown, similar in signaling to maltose) and ATP activates the transcriptional activator MalT, leading to the expression of genes required for maltose and maltodextrin (B1146171) metabolism.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Maltose - Wikipedia [en.wikipedia.org]

- 3. Systematic Investigation on the Glass Transition Temperature of Binary and Ternary Sugar Mixtures and the Applicability of Gordon–Taylor and Couchman–Karasz Equation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspbpep.com [uspbpep.com]

- 5. chembk.com [chembk.com]

- 6. Maltose | 69-79-4 [chemicalbook.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. npsm-kps.org [npsm-kps.org]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. Maltose + Water - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Maltose Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of maltose (B56501) hydrate (B1144303), specifically its solubility and stability in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize maltose hydrate in their formulations and experimental designs.

Solubility of this compound

The solubility of this compound in aqueous solutions is a critical parameter for its application in various scientific and industrial fields. Maltose is known for its high water solubility, which is influenced by temperature.

Solubility in Water

The solubility of maltose monohydrate in water increases with temperature. The following table summarizes the solubility of maltose monohydrate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 g water) | Solubility ( g/100 mL water) |

| 10 | 63.4 - 66.8[1] | ~63.4 - 66.8[1] |

| 20 | 108.0[2] | 108.0[2] |

| 30 | ~125 | Not explicitly found |

| 40 | ~145 | Not explicitly found |

| 50 | Not explicitly found | Not explicitly found |

| 60 | Not explicitly found | Not explicitly found |

Note: Some solubility values are derived from graphical data or extrapolations and should be considered approximate.

Solubility in Co-solvents

The solubility of maltose monohydrate is also affected by the presence of co-solvents, such as ethanol (B145695). In ethanol-water mixtures, the solubility of maltose monohydrate generally decreases as the mass fraction of ethanol increases.[3][4] However, the solubility still shows a positive correlation with temperature in these mixtures.[3]

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is paramount for its use in formulations, where degradation can impact efficacy and safety. The primary degradation pathway for maltose in aqueous solution is hydrolysis of the α-1,4-glycosidic bond, yielding two molecules of glucose. The rate of this hydrolysis is significantly influenced by temperature, pH, and the presence of enzymes.

Influence of Temperature

Elevated temperatures accelerate the hydrolysis of maltose. Studies have shown that the decomposition rate of maltose increases significantly with rising temperature.[5] Thermal degradation can also lead to a decrease in the pH of the solution and the formation of colored byproducts due to caramelization.[5]

Influence of pH

Maltose is susceptible to hydrolysis under both acidic and alkaline conditions.

-

Acidic Conditions: Acid-catalyzed hydrolysis of the glycosidic bond is a major degradation pathway. The rate of hydrolysis increases with decreasing pH.

-

Neutral and Alkaline Conditions: While more stable at neutral pH, maltose can still undergo degradation, particularly at elevated temperatures. In alkaline solutions, maltose can also degrade, though the mechanisms may differ from acid hydrolysis.

The following table summarizes the available kinetic data for maltose degradation under various conditions.

| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Notes |

| 40 | 5.5 | Not explicitly stated | Not explicitly stated | Enzymatic hydrolysis with Dextrozyme. |

| 65 | 5.5 | Not explicitly stated | Not explicitly stated | Enzymatic hydrolysis with Dextrozyme; higher activity than at 40°C. |

| 110-150 | Initial ~4.04 | Not explicitly stated | Not explicitly stated | Thermal degradation study; pH decreases over time.[5] |

| 180 | Not specified | ~0.001 s⁻¹ | ~11.5 min | Decomposition in subcritical water; initial first-order kinetics. |

| 200 | Not specified | ~0.004 s⁻¹ | ~2.9 min | Decomposition in subcritical water; initial first-order kinetics. |

| 220 | 5.87 (initial) | ~0.01 s⁻¹ | ~1.2 min | Decomposition in subcritical water; initial first-order kinetics. |

| 220 | 4.26 (initial) | > 0.01 s⁻¹ | < 1.2 min | Decomposition in subcritical water; rate increases with lower initial pH. |

| 220 | 3.70 (initial) | >> 0.01 s⁻¹ | << 1.2 min | Decomposition in subcritical water; rate increases significantly with lower initial pH. |

| 240 | Not specified | ~0.04 s⁻¹ | ~17 s | Decomposition in subcritical water; initial first-order kinetics. |

| 260 | Not specified | ~0.1 s⁻¹ | ~7 s | Decomposition in subcritical water; initial first-order kinetics. |

Enzymatic Degradation

Maltose is readily hydrolyzed into two glucose molecules by the enzyme maltase (an α-glucosidase). The optimal conditions for enzymatic hydrolysis depend on the specific source of the enzyme. For example, maltase from Bacillus licheniformis exhibits maximum activity at 45°C and a pH of 6.5. The presence of such enzymes, either as intentional additions or as contaminants, will significantly impact the stability of maltose in aqueous solutions.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound in aqueous solutions.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of purified water (or the desired aqueous buffer) in a sealed, Erlenmeyer flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature using a shaker water bath for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to sediment.

-

Sample Collection and Clarification: Carefully withdraw a sample from the clear supernatant. To ensure the removal of all undissolved particles, the sample should be filtered through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) or centrifuged at high speed.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of maltose in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration in the saturated solution and the dilution factor.

Assessment of Aqueous Stability (HPLC Method)

A stability-indicating HPLC method is crucial for quantifying the degradation of this compound in aqueous solutions over time and under various conditions.

Methodology:

-

Preparation of Maltose Solutions: Prepare solutions of this compound at the desired concentration in the aqueous media of interest (e.g., purified water, buffers of different pH).

-

Storage under Controlled Conditions: Store the prepared solutions under controlled environmental conditions (e.g., specified temperatures and protection from light).

-

Sample Collection: At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Preparation for Analysis: If necessary, dilute the collected samples with the mobile phase to a concentration within the calibrated range of the HPLC method. Filter the samples through a 0.22 µm or 0.45 µm filter prior to injection.

-

HPLC Analysis: Analyze the samples using an HPLC system equipped with a Refractive Index (RI) detector and a suitable carbohydrate analysis column (e.g., an amino-based or ligand-exchange column). An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is commonly used.

-

Data Analysis: Quantify the peak area of maltose and any degradation products (e.g., glucose) by comparing them to a standard curve. The decrease in the maltose peak area and the increase in the glucose peak area over time are used to determine the rate of degradation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility and stability of this compound.

Caption: Factors influencing the stability of this compound in aqueous solutions.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

References

An In-depth Technical Guide to the Stereochemistry and Anomeric Forms of Maltose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes. In its crystalline form, maltose typically exists as a hydrate (B1144303), incorporating water molecules into its structure. A key stereochemical feature of maltose is the existence of two anomeric forms, α-maltose and β-maltose, which differ in the configuration at the anomeric carbon of the reducing glucose residue. This technical guide provides a comprehensive overview of the stereochemistry of maltose hydrate, detailing the properties of its anomers, experimental protocols for their characterization, and the dynamics of their interconversion.

Stereochemistry of Maltose

Maltose consists of two D-glucose molecules. The glycosidic bond connects the C1 carbon of the first glucose unit to the C4 carbon of the second. This linkage is specifically an α-1,4 glycosidic bond, meaning the configuration at the anomeric carbon of the first glucose unit is alpha. The second glucose unit, however, possesses a free anomeric carbon at its C1 position. This free anomeric carbon is a hemiacetal, and its hydroxyl group can exist in one of two stereochemical orientations: alpha (α) or beta (β).[1] These two diastereomers are known as anomers.

In aqueous solution, α-maltose and β-maltose are in equilibrium and can interconvert through a process called mutarotation.[2] This process involves the opening of the pyranose ring of the reducing glucose unit to form a transient open-chain aldehyde, followed by re-cyclization to form either the α or β anomer.[2]

This compound

In the solid state, maltose often crystallizes with one or more water molecules, forming a this compound.[3] The presence of water molecules within the crystal lattice can influence the physical properties of the sugar, such as its stability, solubility, and melting point.[3] The most common form is maltose monohydrate.

Quantitative Data of Maltose Anomers

The distinct stereochemistry of α- and β-maltose gives rise to different physical properties. A summary of key quantitative data is presented in the table below.

| Property | α-Maltose | β-Maltose | Equilibrium Mixture (in water) | Maltose Monohydrate |

| Specific Rotation ([α]D) | +168° | +112° | +136° | - |

| Melting Point (°C) | Data not readily available | Data not readily available | - | 102-103 |

| Solubility in Water | Soluble | More Soluble | Highly Soluble | Soluble |

| Anomeric Proton Chemical Shift (1H NMR, ppm) | ~5.2-5.4 | ~4.6-4.7 | Both peaks present | - |

| Percentage at Equilibrium | ~43% | ~57% | 100% | - |

Note: The percentage at equilibrium was calculated based on the specific rotation values of the pure anomers and the equilibrium mixture.

Experimental Protocols

Polarimetry for Monitoring Mutarotation

This protocol describes the measurement of the change in optical rotation as maltose undergoes mutarotation in an aqueous solution.

Objective: To determine the specific rotation of α- and β-maltose and to monitor the kinetics of their interconversion.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Thermostatically controlled sample cell (1 dm path length)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Pure α-maltose hydrate

-

Distilled or deionized water

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (distilled water).

-

Preparation of Maltose Solution:

-

Accurately weigh a precise amount of pure α-maltose hydrate (e.g., 1 g).

-

Dissolve the maltose in a known volume of distilled water (e.g., 25 mL) in a volumetric flask at a constant temperature (e.g., 25°C).

-

-

Measurement of Initial Optical Rotation:

-

Immediately after dissolution, rinse the polarimeter cell with the maltose solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the optical rotation. This initial reading corresponds primarily to the α-anomer.

-

-

Monitoring Mutarotation:

-

Record the optical rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until a stable reading is achieved. This stable reading represents the equilibrium mixture.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α is the observed optical rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solute in g/mL.

-

-

-

Data Analysis:

-

Plot the specific rotation as a function of time to visualize the mutarotation process.

-

The initial specific rotation corresponds to the pure anomer (if dissolution is rapid), and the final, stable specific rotation corresponds to the equilibrium mixture.

-

NMR Spectroscopy for Anomer Identification

This protocol provides a general guideline for using 1H NMR spectroscopy to distinguish between the α and β anomers of maltose.

Objective: To identify and quantify the relative amounts of α- and β-maltose in a sample.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterium oxide (D2O)

-

Maltose sample

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the maltose sample (typically 5-10 mg) in approximately 0.5-0.7 mL of D2O directly in an NMR tube.

-

Gently vortex or shake the tube to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a one-dimensional 1H NMR spectrum. Typical acquisition parameters include:

-

Number of scans: 16 or more for good signal-to-noise.

-

Solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

-

-

-

Spectral Analysis:

-

Identify the anomeric proton signals in the spectrum. The anomeric protons are attached to the C1 carbon of the reducing glucose unit.

-

The signal for the α-anomeric proton typically appears downfield, around 5.2-5.4 ppm, as a doublet.

-

The signal for the β-anomeric proton appears upfield, around 4.6-4.7 ppm, as a doublet.

-

-

Quantification:

-

Integrate the areas of the α- and β-anomeric proton signals.

-

The ratio of the integrals corresponds to the molar ratio of the two anomers in the sample.

-

Enzymatic Assay for Anomer Quantification

This protocol outlines a method for the enzymatic determination of α- and β-maltose, based on the specificity of maltose phosphorylase for the α-anomer.[4]

Objective: To selectively quantify the concentrations of α- and β-maltose in a sample.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Maltose phosphorylase (specific for α-maltose)

-

Maltose epimerase (interconverts α- and β-maltose)

-

β-Phosphoglucomutase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

ATP

-

Hexokinase

-

Buffer solution (e.g., HEPES or TRIS-HCl, pH 7.5)

-

Maltose-containing sample

Procedure:

-

Assay for α-Maltose:

-

Prepare a reaction mixture containing buffer, NADP+, ATP, hexokinase, glucose-6-phosphate dehydrogenase, and β-phosphoglucomutase.

-

Add the sample containing maltose to the cuvette and mix.

-

Initiate the reaction by adding maltose phosphorylase. This enzyme will specifically convert α-maltose to glucose-1-phosphate.

-

The subsequent enzymatic reactions will lead to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

-

The change in absorbance is proportional to the initial amount of α-maltose in the sample.

-

-

Assay for Total Maltose (α + β):

-

Prepare the same reaction mixture as in step 1.

-

Add the sample to the cuvette.

-

Add maltose epimerase to the mixture. This enzyme will catalyze the interconversion of β-maltose to α-maltose.

-

Initiate the reaction by adding maltose phosphorylase.

-

The total change in absorbance at 340 nm will be proportional to the total amount of maltose (both anomers) in the sample.

-

-

Calculation of β-Maltose:

-

The concentration of β-maltose can be determined by subtracting the concentration of α-maltose (from step 1) from the total maltose concentration (from step 2).

-

Visualizations

Caption: The mutarotation of maltose involves the interconversion between the α and β anomers via an open-chain aldehyde intermediate.

Caption: Experimental workflow for the analysis of maltose anomers using polarimetry, NMR spectroscopy, and enzymatic assays.

References

A Technical Guide to the Biological Relevance of Maltose in Cellular Processes

Executive Summary

Maltose (B56501), a disaccharide composed of two α-D-glucose units, is a key intermediate in the metabolism of starch and glycogen. While its solid form is a monohydrate, in the aqueous environment of cellular processes, it is biochemically synonymous with maltose. This guide provides an in-depth examination of the multifaceted roles of maltose within the cell. It serves not only as a crucial carbon and energy source but also as a signaling molecule that governs the expression of genes required for its own metabolism. We will explore the transport mechanisms that facilitate its cellular uptake, the enzymatic pathways that catabolize it, and its function as a transcriptional regulator, with a particular focus on the well-characterized systems in prokaryotes like Escherichia coli. This document consolidates key quantitative data, details common experimental protocols, and provides visual diagrams of core pathways to serve as a comprehensive resource for research and development.

Maltose Transport: Gateways into the Cell

The uptake of maltose from the extracellular environment is a critical first step for its utilization and is mediated by sophisticated protein machinery. The mechanisms vary between prokaryotes and eukaryotes, with the system in E. coli being the most extensively studied model.

The E. coli Maltose/Maltodextrin (B1146171) System

In Gram-negative bacteria like E. coli, maltose must traverse two membranes: the outer membrane and the inner cytoplasmic membrane.

-

Outer Membrane Transport: Maltose and larger maltodextrins diffuse across the outer membrane through a specific porin called maltoporin (the product of the lamB gene).[1][2][3] Maltoporin forms a trimeric channel that facilitates the diffusion of these sugars.[1] The channel contains a series of aromatic residues, often called a "greasy slide," which provides a hydrophobic path that guides the sugar molecules through the pore.[3][4]

-

Inner Membrane Transport: Once in the periplasm, maltose is bound by the high-affinity Maltose-Binding Protein (MBP), the product of the malE gene.[5][6] The MBP-maltose complex then docks with a specific ATP-Binding Cassette (ABC) transporter embedded in the inner membrane.[4][5] This transporter is a complex of four subunits: two transmembrane proteins (MalF and MalG) that form the channel, and two cytoplasmic ATP-hydrolyzing proteins (MalK).[5][6][7] The binding of the MBP-maltose complex to the MalFG subunits triggers a conformational change, leading to ATP hydrolysis by the MalK subunits. This energy transduction drives the translocation of maltose into the cytoplasm.[6][8]

Maltose Metabolism: From Disaccharide to Energy

Once inside the cell, maltose is rapidly catabolized to provide glucose for central metabolic pathways like glycolysis.[9][10]

Enzymatic Hydrolysis

The primary metabolic fate of maltose is its hydrolysis into two molecules of D-glucose.[10][11] This reaction is catalyzed by enzymes belonging to the α-glucosidase family, commonly referred to as maltases.[12][13] The enzyme cleaves the α(1→4) glycosidic bond that links the two glucose units.[11][13]

Reaction: Maltose + H₂O --(Maltase)--> 2 D-Glucose

The resulting glucose molecules are then phosphorylated by hexokinase to glucose-6-phosphate, which enters the glycolytic pathway to generate ATP and metabolic precursors.[14] In some bacteria, an alternative pathway exists where maltodextrin phosphorylase (MalP) and amylomaltase (MalQ) are involved in maltodextrin metabolism, ultimately producing glucose and glucose-1-phosphate.[14][15]

Maltose as a Signaling Molecule: The mal Regulon

Beyond its role as a metabolite, maltose (and its derivatives) acts as a crucial signaling molecule for transcriptional regulation, ensuring that the genes for its transport and metabolism are expressed only when needed. This is exemplified by the mal regulon in E. coli.[15][16]

The expression of the mal genes is under the positive control of the transcriptional activator protein, MalT.[16][17] In the absence of maltose, MalT is inactive. The true inducer of the system is not maltose itself, but maltotriose (B133400) (a trisaccharide of glucose), which can be imported or produced from maltose metabolism.[15][17]

The activation of MalT is a multi-step process:

-

Inducer Binding: Maltotriose binds to MalT.[18]

-

ATP Binding: ATP also binds to MalT, which is a prerequisite for its activation.[15][18]

-

Oligomerization: The binding of both maltotriose and ATP induces a conformational change in MalT, promoting its oligomerization into an active, high-order complex.[18]

-

DNA Binding & Activation: The active MalT oligomer binds to specific "MalT boxes" in the promoter regions of the mal operons, activating transcription of the genes required for maltose transport and catabolism.[15][16]

This system is also subject to negative regulation. For instance, the MalK subunit of the ABC transporter can interact with and inhibit MalT, providing a feedback mechanism.[15][17] Furthermore, the entire regulon is subject to catabolite repression, ensuring that glucose is preferentially metabolized when available.[15]

References

- 1. Maltoporin - Wikipedia [en.wikipedia.org]

- 2. Maltoporin Tutorial Master [earth.callutheran.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural basis for substrate specificity in the Escherichia coli maltose transport system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Studies of the Maltose Transport System Reveal a Mechanism for Coupling ATP Hydrolysis to Substrate Translocation without Direct Recognition of Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Hydrolysis of Maltose: Resulting Subunits Explained [sd.fuv.edu.br]

- 11. Maltose: A Disaccharide Sugar Molecule | Algor Cards [cards.algoreducation.com]

- 12. Maltose - Wikipedia [en.wikipedia.org]

- 13. Maltase - Wikipedia [en.wikipedia.org]

- 14. books.rsc.org [books.rsc.org]

- 15. caister.com [caister.com]

- 16. Mal regulon - Wikipedia [en.wikipedia.org]

- 17. Network regulation of the Escherichia coli maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Utilizing Maltose Hydrate as a Carbon Source in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate carbon source is a critical factor in optimizing cell culture media for the production of recombinant proteins, monoclonal antibodies, and other biotherapeutics. While glucose is the most conventionally used carbohydrate, its rapid consumption can lead to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and productivity. Maltose (B56501) hydrate (B1144303), a disaccharide composed of two glucose units, presents a promising alternative or supplement to glucose. It is metabolized more slowly by cells, leading to a more sustained energy supply, reduced lactate production, and potentially enhanced protein production.[1][2][3]

These application notes provide a comprehensive overview of the use of maltose hydrate in cell culture, including its effects on cell growth and protein production, detailed experimental protocols, and a summary of key quantitative data.

Advantages of Using this compound

-

Reduced Lactate Production: Slower metabolism of maltose can lead to lower lactate accumulation compared to glucose, mitigating its inhibitory effects on cell culture.[2]

-

Sustained Energy Source: Maltose provides a more gradual release of glucose, ensuring a more stable energy supply for cells over a longer culture duration.[3]

-

Increased Protein Titer: Studies have shown that supplementing cell culture media with maltose can lead to significant improvements in the final titer of recombinant proteins, such as monoclonal antibodies.[1][4]

-

Enhanced Culture Viability: By preventing rapid nutrient depletion and toxic byproduct accumulation, maltose can help maintain higher cell viability for extended periods.[5]

-

High Concentration Tolerance: Chinese Hamster Ovary (CHO) cells have been shown to tolerate high concentrations of maltose (up to 30 g/L) without detrimental effects on cell growth.[4]

Data Summary

The following tables summarize quantitative data from studies investigating the use of maltose as a carbon source in CHO cell cultures.

Table 1: Comparison of CHO-K1 Cell Growth in Glucose vs. Maltose Media

| Parameter | Glucose (3.6 g/L) | Maltose (3.6 g/L) | Reference |

| Maximum Viable Cell Density | 5.9 x 10⁶ cells/mL | 1.4 x 10⁶ cells/mL | [2][6] |

| Doubling Time | 22.3 hours | 53.7 hours | [6] |

Table 2: Effect of Maltose Supplementation on Recombinant Monoclonal Antibody (mAb) Production in CHO Cells

| Culture Condition | Maximum IgG Titer | Improvement vs. Control | Reference |

| 2 g/L Glucose (Control) | 340 mg/L | - | [5] |

| 2 g/L Glucose + 10 g/L Maltose PH | 600 mg/L | 76.5% | [5] |

| Glucose-only Fed-batch | 1.483 ± 0.067 g/L | - | [4] |

| Maltose Supplemented Fed-batch | 1.833 ± 0.124 g/L | 23% | [4] |

Table 3: Specific Consumption and Production Rates in CHO Cells

| Parameter | Value | Cell Line | Reference |

| Specific Maltose Consumption Rate | 0.257 ng/cell/day | CHO | [1] |

Experimental Protocols

Protocol 1: Preparation of Maltose-Based Cell Culture Medium

This protocol describes the preparation of a sterile, maltose-containing cell culture medium.

Materials:

-

Powdered basal medium (e.g., DMEM/F12, PFCDM)

-

This compound (cell culture grade)

-

Sodium bicarbonate (NaHCO₃)

-

1 N Hydrochloric acid (HCl) and 1 N Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Distilled, deionized water (ddH₂O)

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

Procedure:

-

To approximately 80% of the final volume of ddH₂O, add the powdered basal medium and stir until completely dissolved.

-

Separately, dissolve the desired amount of this compound in a small volume of ddH₂O. Note: Do not autoclave maltose as it can caramelize; it should be filter-sterilized separately.[7]

-

Add the required amount of sodium bicarbonate.

-

Adjust the pH of the basal medium to the desired range (typically 7.0-7.4) using 1 N HCl or 1 N NaOH.

-

Bring the medium to the final volume with ddH₂O.

-

Sterilize the basal medium by passing it through a 0.22 µm filter into a sterile container.

-

Aseptically add the filter-sterilized maltose solution to the sterile basal medium.

-

Store the final maltose-containing medium at 2-8°C.

Protocol 2: Batch Culture of CHO Cells with Maltose Supplementation

This protocol outlines a batch culture experiment to evaluate the effect of maltose on cell growth and protein production.

Materials:

-

CHO cells producing a recombinant protein (e.g., monoclonal antibody)

-

Prepared maltose-containing cell culture medium (from Protocol 1)

-

Control medium (containing only glucose as the primary carbon source)

-

Shake flasks or spinner flasks

-

Humidified incubator with CO₂ control

-

Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)

-

Analyzers for metabolites (e.g., glucose, lactate) and protein titer (e.g., HPLC, ELISA)

Procedure:

-

Seed shake flasks with CHO cells at a density of 0.3 x 10⁶ cells/mL in both the control medium and the maltose-supplemented medium.[2]

-

Incubate the flasks at 37°C in a humidified atmosphere with 5-8% CO₂ on an orbital shaker at approximately 110-125 rpm.[5][8]

-

Take daily samples to measure viable cell density, viability, pH, and concentrations of glucose, lactate, and the recombinant protein.

-

Continue the culture until cell viability drops significantly (e.g., below 50%).

-

Analyze and compare the growth profiles, metabolite profiles, and protein production between the control and maltose-supplemented cultures.

Protocol 3: Fed-Batch Culture Using this compound

This protocol describes a fed-batch strategy to enhance cell density and protein production by feeding a concentrated maltose solution. Fed-batch culture is a technique where one or more nutrients are supplied to the bioreactor during cultivation.[9][10]

Materials:

-

CHO cells in a bioreactor

-

Basal cell culture medium

-

Concentrated, sterile maltose feed solution (e.g., 400 g/L)

-

Bioreactor with probes for monitoring pH, dissolved oxygen (DO), and temperature

-

Peristaltic pump for feeding

Procedure:

-

Start the culture in a batch phase with an initial concentration of glucose in the basal medium.

-

Monitor cell growth and key metabolite concentrations.

-

When the glucose concentration starts to deplete, initiate the maltose feed. The feeding can be done intermittently (bolus feeding) or continuously at a controlled rate.[10][11]

-

The total amount of maltose added in a fed-batch manner can range from 10-30 g/L.[11]

-

Maintain pH and DO at optimal levels throughout the culture. For example, if the pH drops below 6.9, it can be adjusted using a base solution like sodium carbonate.[8]

-

Continue the fed-batch culture until peak cell density and/or maximum product titer is achieved.

-

Harvest the culture for downstream processing.

Visualizations

References

- 1. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]

- 4. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. static.igem.org [static.igem.org]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. Fed-batch culture - Wikipedia [en.wikipedia.org]

- 10. microbenotes.com [microbenotes.com]

- 11. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]

Application Notes and Protocols: Maltose Hydrate in Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maltose (B56501) hydrate (B1144303) as a carbon source in various microbial fermentation processes. Detailed protocols for key applications are provided, along with a summary of relevant quantitative data and visualizations of key metabolic pathways and experimental workflows.

Application Notes